
N-Acetyl-5-fluoro-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-5-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophan This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule and a fluorine atom at the 5-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method for introducing the fluorine atom is through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions.
After fluorination, the acetylation step involves reacting the 5-fluoro-L-tryptophan with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically conducted at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, enzymatic methods for fluorination and acetylation are being explored to provide more environmentally friendly and sustainable production options.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-5-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring, such as indole-2,3-dione.
Reduction: Reduced forms of the compound, such as 5-fluoro-tryptophol.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-Acetyl-5-fluoro-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a probe in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence and NMR techniques.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Acetyl-5-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, affecting its binding affinity and specificity. The acetyl group can influence the compound’s solubility and stability, further modulating its biological activity.
Comparación Con Compuestos Similares
N-Acetyl-5-fluoro-L-tryptophan can be compared with other fluorinated tryptophan derivatives, such as:
5-Fluoro-L-tryptophan: Lacks the acetyl group, making it less stable and less soluble in certain conditions.
5-Bromo-L-tryptophan: Contains a bromine atom instead of fluorine, resulting in different reactivity and biological properties.
5-Methyl-L-tryptophan: Has a methyl group at the 5-position, affecting its electronic and steric properties.
The unique combination of the acetyl and fluorine groups in this compound provides distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13FN2O3 |
|---|---|
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-3-2-9(14)5-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
KRMRBEXBEPMAQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine](/img/structure/B13698087.png)
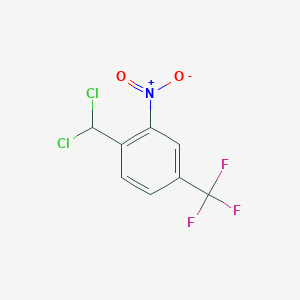
![3,3'-Diphenyl[5,5'-bi-1-benzofuran]-2,2'(3H,3'H)-dione](/img/structure/B13698099.png)
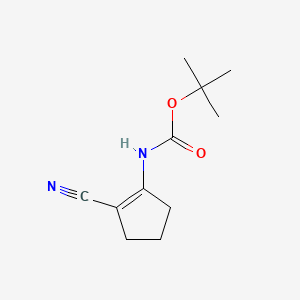
![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)
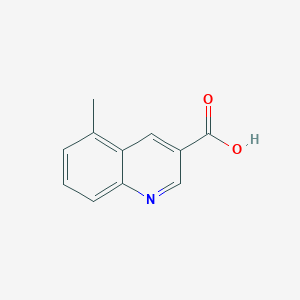
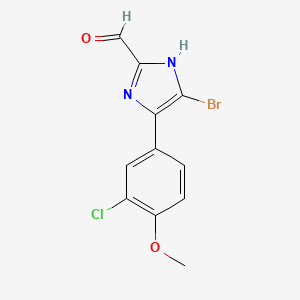
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
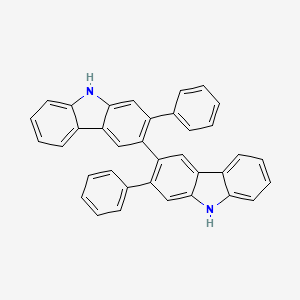
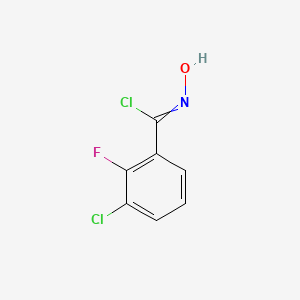
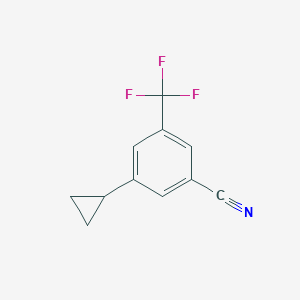
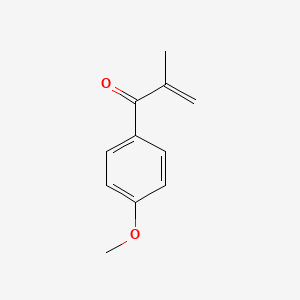
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
